
N-(diphenylmethyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(diphenylmethyl)-3-phenylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a diphenylmethyl group attached to the nitrogen atom and a phenyl group attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(diphenylmethyl)-3-phenylpropanamide typically involves the reaction of diphenylmethanol with 3-phenylpropanoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate ester, which is then converted to the amide by reaction with ammonia or an amine.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. These methods utilize microreactors to ensure precise control over reaction conditions, such as temperature and pressure, leading to higher purity and reduced by-products.
化学反応の分析
Types of Reactions: N-(diphenylmethyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: N-(diphenylmethyl)-3-phenylpropanamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs with analgesic or anti-inflammatory effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(diphenylmethyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- N-(diphenylmethyl)-1-phenylethan-1-imine
- Diphenylmethane
- N-(P-cyanophenyl)-N’-diphenylmethyl-guanidine-acetic acid
Uniqueness: N-(diphenylmethyl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and research purposes.
特性
分子式 |
C22H21NO |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
N-benzhydryl-3-phenylpropanamide |
InChI |
InChI=1S/C22H21NO/c24-21(17-16-18-10-4-1-5-11-18)23-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22H,16-17H2,(H,23,24) |
InChIキー |
JJBSEJGEADRDCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14959937.png)
![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-cyclohexylbenzamide](/img/structure/B14959939.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14959945.png)
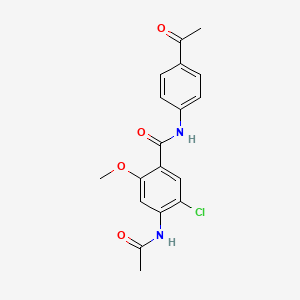
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B14959949.png)
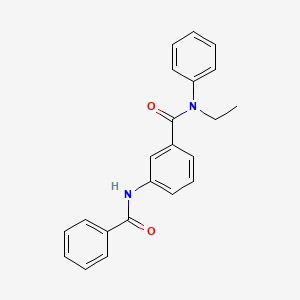

![2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14959972.png)
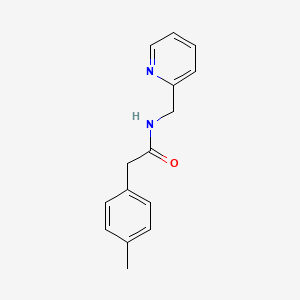

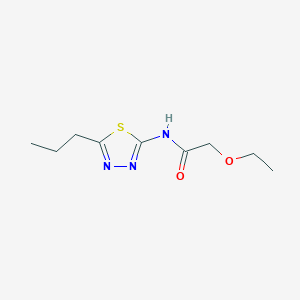
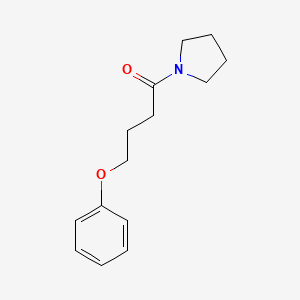
![1-cyclohexyl-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959988.png)
![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B14959993.png)
